

Thermochemical Data for Vinylcyclopentane: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Vinylcyclopentane*

Cat. No.: *B1346689*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **vinylcyclopentane**, with a focus on its enthalpy of formation. The information presented is collated from key experimental studies and provides a basis for understanding the energetic properties of this cyclic alkene. This document is intended for researchers, scientists, and professionals in drug development and related fields who require accurate thermochemical data for modeling and process design.

Quantitative Thermochemical Data

The experimentally determined thermochemical data for **vinylcyclopentane** are summarized in the tables below. These values are crucial for chemical process design, reaction modeling, and understanding the stability of the molecule.

Table 1: Enthalpy of Formation and Combustion of Vinylcyclopentane (Liquid Phase)

Thermochemical Quantity	Value (kJ/mol)	Method	Reference
Enthalpy of Formation ($\Delta_f H^\circ$ liquid)	-34.8 \pm 1.1	Combustion Calorimetry (Ccb)	Labbauf and Rossini, 1961[1]; Reanalyzed by Cox and Pilcher, 1970[1]
Enthalpy of Combustion ($\Delta_c H^\circ$ liquid)	-4434.7 \pm 1.0	Combustion Calorimetry (Ccb)	Labbauf and Rossini, 1961[1]; Reanalyzed by Cox and Pilcher, 1970[1]

Note: The original value for the enthalpy of formation reported by Labbauf and Rossini was -33.5 ± 1.1 kJ/mol, and for the enthalpy of combustion was -4436.2 ± 1.0 kJ/mol. The values presented here are the reanalyzed data by Cox and Pilcher.[1]

Table 2: Enthalpy of Hydrogenation of Vinylcyclopentane

Reaction	Enthalpy of Reaction ($\Delta_r H^\circ$) (kJ/mol)	Method	Solvent	Reference
Vinylcyclopentan e (l) + H ₂ (g) \rightarrow	-119. \pm 0.8	Catalytic Hydrogenation		Rogers and McLafferty,
Ethylcyclopentan e (l)		Calorimetry (Chyd)	Hydrocarbon	1971[2]

Experimental Protocols

A thorough understanding of the experimental methodologies is paramount for assessing the quality and reliability of the thermochemical data. The following sections detail the protocols employed in the key studies cited.

Combustion Calorimetry (Labbauf and Rossini, 1961)

The enthalpy of combustion of **vinylcyclopentane** was determined using a bomb calorimeter. While the full experimental details from the original publication are not readily available, the general procedure for determining the heat of combustion of liquid hydrocarbons involves the following steps:

- **Sample Preparation:** A precisely weighed sample of high-purity **vinylcyclopentane** is placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a "bomb."
- **Bomb Assembly:** The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atmospheres. A small, known amount of water is usually added to the bomb to ensure that all water formed during combustion is in the liquid state.
- **Calorimeter Setup:** The bomb is placed in a calorimeter, which is a container of a known mass of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor the temperature change. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings.
- **Ignition and Measurement:** The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion of the sample and the fuse wire raises the temperature of the bomb, the water, and the calorimeter components. The temperature change is carefully recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system (the "energy equivalent") is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid. The heat of combustion of the **vinylcyclopentane** sample is then calculated from the observed temperature rise and the energy equivalent of the calorimeter.
- **Corrections:** Several corrections are applied to the raw data to obtain the standard enthalpy of combustion. These include corrections for the heat of combustion of the fuse wire, the formation of nitric acid from residual nitrogen in the bomb, and the "Washburn corrections" which account for the deviation of the reactants and products from their standard states.

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products, carbon dioxide (CO₂) and water (H₂O).

Hydrogenation Calorimetry (Rogers and McLafferty, 1971)

The enthalpy of hydrogenation of **vinylcyclopentane** was measured using a newly designed hydrogen calorimeter. The key features of the experimental protocol are as follows:

- Calorimeter Design: The experiment utilized a calorimeter specifically designed for measuring the heat of hydrogenation of small liquid samples.
- Catalyst and Solvent: The hydrogenation reaction was carried out in a hydrocarbon solvent using a catalyst, which is essential for the reaction to proceed at a measurable rate under mild conditions.
- Reaction Procedure: A known amount of **vinylcyclopentane** was introduced into the calorimeter containing the solvent and the catalyst. The system was then saturated with hydrogen gas. The hydrogenation reaction was initiated, and the heat evolved was measured by monitoring the temperature change of the calorimeter system.
- Calculation of Enthalpy of Hydrogenation: The enthalpy of hydrogenation was determined from the measured heat evolved and the number of moles of **vinylcyclopentane** that reacted.

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry provides a powerful tool for predicting the enthalpy of formation of molecules. While specific computational studies on **vinylcyclopentane** are not widely reported, modern computational methods can be applied to calculate its thermochemical properties with high accuracy.

Commonly used methods include:

- Ab initio methods: High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods, can provide highly accurate enthalpies of formation, often approaching "chemical accuracy" (typically within 1-2 kcal/mol or 4-8 kJ/mol of experimental values).

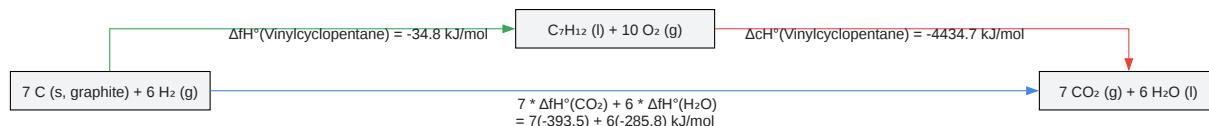
- Density Functional Theory (DFT): DFT methods, particularly with modern functionals, offer a good balance between computational cost and accuracy for calculating thermochemical properties of organic molecules.

These computational approaches typically involve calculating the total electronic energy of the molecule and then using this information in conjunction with experimental or calculated enthalpies of formation of reference compounds to derive the enthalpy of formation of the target molecule through isodesmic or other balanced reactions.

Visualizations

Relationship between Enthalpy of Combustion and Formation

The relationship between the standard enthalpy of combustion (ΔcH°) and the standard enthalpy of formation (ΔfH°) of **vinylcyclopentane** can be visualized using a thermodynamic cycle based on Hess's Law. The diagram below illustrates this relationship.



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Caption: Thermodynamic cycle illustrating Hess's Law for the combustion of **vinylcyclopentane**.

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References

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